![molecular formula C17H11ClF6N4O2 B2735205 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione CAS No. 337921-02-5](/img/structure/B2735205.png)
1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The trifluoromethyl group (-CF3) is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine, which is used as a chemical intermediate for the synthesis of several crop-protection products, is synthesized using different methods . Another method involves a Pd-catalyzed coupling reaction .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyridine ring and a quinoxalinedione ring, both of which are aromatic. The pyridine ring is substituted with a trifluoromethyl group and an aminoethyl group, which is further connected to the quinoxalinedione ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, amination of a 2-halogeno-trifluoromethyl-halogenopyridine or halogenation of a 2-amino-trifluoromethylpyridine can produce a similar compound . Other reactions include Pd-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, include a melting point of 86-90 °C . The trifluoromethyl group imparts unique physical and chemical properties to the derived materials, such as increased lipophilicity and stability.科学的研究の応用
Synthesis and Derivative Development
The compound 1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione represents a fluorinated quinoxaline derivative, which is of interest in the synthesis of complex organic compounds. In related research, the synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides has been explored through reactions involving ethyl acetoacetate and ethyl chloroformate, demonstrating the potential for creating a variety of structurally similar compounds with potential applications in pharmaceuticals and materials science (Kotovskaya et al., 1999).
Photovoltaic Properties and Organic Electronics
Derivatives of quinoxaline have shown promise in the field of organic electronics, specifically in the development of photovoltaic properties. Studies on 4H-pyrano[3,2-c]quinoline derivatives reveal their application in organic–inorganic photodiode fabrication, highlighting their potential in improving the efficiency of solar energy conversion and electronic devices (Zeyada et al., 2016).
Chemical Synthesis and Reactivity
Research into the reactivity and synthesis of pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines, which share structural similarities with the compound , has contributed to the development of novel synthesis methods for quinoxaline derivatives. This work supports the generation of compounds with varied functional groups, potentially applicable in creating new chemical entities for drug development and material science (Iwata et al., 1994).
Advanced Material Development
The exploration of quinoxaline derivatives extends into the development of advanced materials, with studies on functionalized naphthol[2,3-h]quinoline-7,12-diones presenting methods for creating compounds that could serve as functional materials in various technological applications, from semiconductors to photoluminescent materials (Barabanov et al., 1998).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
将来の方向性
The future directions of this compound could be in the field of agrochemicals and pharmaceuticals. Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-7-(trifluoromethyl)-1H-quinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF6N4O2/c18-10-5-9(17(22,23)24)7-26-13(10)25-3-4-28-12-2-1-8(16(19,20)21)6-11(12)27-14(29)15(28)30/h1-2,5-7H,3-4H2,(H,25,26)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECUUIWTXAJLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-(trifluoromethyl)-1,4-dihydro-2,3-quinoxalinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

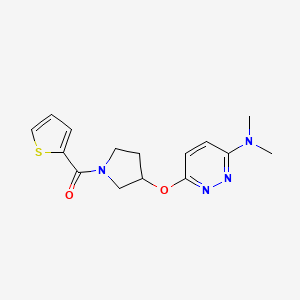
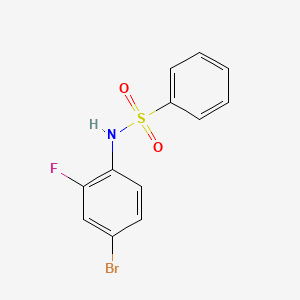
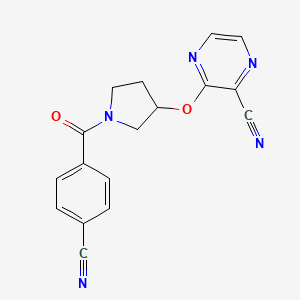
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2735127.png)
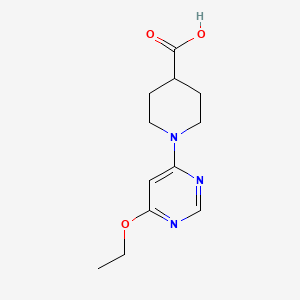

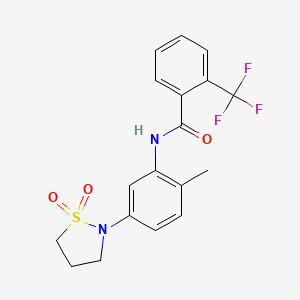
![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2735131.png)
![[2-(4-Acetylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2735134.png)
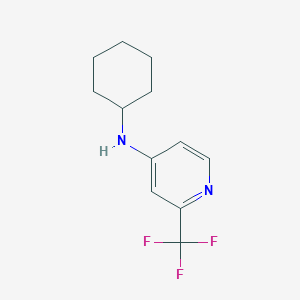

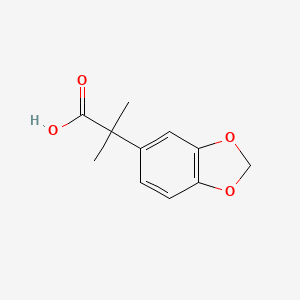
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2735142.png)
![3-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2735143.png)